Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and various functional groups including an ester, an amide, and a chloroacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of Functional Groups: The methyl and 4-methylphenyl groups are introduced through alkylation reactions.
Formation of the Ester Group: The ester group is typically introduced through esterification of the carboxylic acid derivative of the thiophene ring.
Introduction of the Chloroacetamido Group: This step involves the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base to form the chloroacetamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring and other functional groups can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiophene ring and other functional groups.
Hydrolysis: The major product is the carboxylic acid derivative of the thiophene ring.
Scientific Research Applications
Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The thiophene ring and other functional groups may also contribute to its overall biological activity by interacting with various molecular pathways.
Comparison with Similar Compounds
Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate: This compound has a phenylcarbamoyl group instead of the 4-methylphenyl group.
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate: This compound has a methylcarbamoyl group instead of the 4-methylphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-4-22-17(21)15-14(12-7-5-10(2)6-8-12)11(3)23-16(15)19-13(20)9-18/h5-8H,4,9H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLCFHFGCPFWHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131913 | |
Record name | Ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801131913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610274-65-2 | |
Record name | Ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610274-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801131913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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